Cas no 415969-02-7 (1-methyl-N-(2-phenylpropyl)piperidin-4-amine)

1-methyl-N-(2-phenylpropyl)piperidin-4-amine is a synthetic organic compound known for its potential in pharmaceutical research. Its unique structure, characterized by a piperidine ring and a phenylpropyl substituent, endows it with desirable pharmacological properties. This compound is valued for its high purity and stability, making it a reliable choice for drug discovery and development. Its potential applications include serving as a building block for novel therapeutic agents with diverse biological activities.
1-methyl-N-(2-phenylpropyl)piperidin-4-amine structure
415969-02-7 structure
Product name:1-methyl-N-(2-phenylpropyl)piperidin-4-amine
CAS No:415969-02-7
MF:C15H24N2
MW:232.364463806152
CID:5730666

1-methyl-N-(2-phenylpropyl)piperidin-4-amine Chemical and Physical Properties

Names and Identifiers

    • HMS1582P06
    • AKOS009008058
    • 1-methyl-N-(2-phenylpropyl)piperidin-4-amine
    • Oprea1_068040
    • Z90554267
    • 415969-02-7
    • F1967-9242
    • 4-Piperidinamine, 1-methyl-N-(2-phenylpropyl)-
    • Inchi: 1S/C15H24N2/c1-13(14-6-4-3-5-7-14)12-16-15-8-10-17(2)11-9-15/h3-7,13,15-16H,8-12H2,1-2H3
    • InChI Key: BWNOORGFTSYCAZ-UHFFFAOYSA-N
    • SMILES: N1(C)CCC(CC1)NCC(C)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 232.193948774g/mol
  • Monoisotopic Mass: 232.193948774g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 203
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 15.3Ų

Experimental Properties

  • Density: 0.99±0.1 g/cm3(Predicted)
  • Boiling Point: 330.5±35.0 °C(Predicted)
  • pka: 9.92±0.20(Predicted)

1-methyl-N-(2-phenylpropyl)piperidin-4-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
M157631-100mg
1-methyl-n-(2-phenylpropyl)piperidin-4-amine
415969-02-7
100mg
$ 95.00 2022-06-04
TRC
M157631-500mg
1-methyl-n-(2-phenylpropyl)piperidin-4-amine
415969-02-7
500mg
$ 365.00 2022-06-04
Life Chemicals
F1967-9242-5g
1-methyl-N-(2-phenylpropyl)piperidin-4-amine
415969-02-7 95%+
5g
$1909.0 2023-09-06
Life Chemicals
F1967-9242-0.5g
1-methyl-N-(2-phenylpropyl)piperidin-4-amine
415969-02-7 95%+
0.5g
$551.0 2023-09-06
Life Chemicals
F1967-9242-2.5g
1-methyl-N-(2-phenylpropyl)piperidin-4-amine
415969-02-7 95%+
2.5g
$1267.0 2023-09-06
Life Chemicals
F1967-9242-10g
1-methyl-N-(2-phenylpropyl)piperidin-4-amine
415969-02-7 95%+
10g
$2675.0 2023-09-06
Life Chemicals
F1967-9242-0.25g
1-methyl-N-(2-phenylpropyl)piperidin-4-amine
415969-02-7 95%+
0.25g
$523.0 2023-09-06
TRC
M157631-1g
1-methyl-n-(2-phenylpropyl)piperidin-4-amine
415969-02-7
1g
$ 570.00 2022-06-04
Life Chemicals
F1967-9242-1g
1-methyl-N-(2-phenylpropyl)piperidin-4-amine
415969-02-7 95%+
1g
$580.0 2023-09-06

Additional information on 1-methyl-N-(2-phenylpropyl)piperidin-4-amine

Introduction to 1-methyl-N-(2-phenylpropyl)piperidin-4-amine (CAS No. 415969-02-7) in Modern Chemical and Pharmaceutical Research

The compound 1-methyl-N-(2-phenylpropyl)piperidin-4-amine, identified by the CAS number 415969-02-7, represents a significant advancement in the field of pharmaceutical chemistry. This piperidine derivative has garnered considerable attention due to its unique structural properties and potential applications in drug development. Piperidine scaffolds are widely recognized for their versatility in medicinal chemistry, often serving as key structural motifs in bioactive molecules. The presence of a methyl group at the 1-position and a 2-phenylpropyl substituent at the 4-position of the piperidine ring introduces specific steric and electronic characteristics that influence its pharmacological behavior.

Recent research has highlighted the importance of 1-methyl-N-(2-phenylpropyl)piperidin-4-amine in the design of novel therapeutic agents. Its molecular framework suggests potential utility in targeting various biological pathways, particularly those involving neurotransmitter systems and enzyme inhibition. The phenylpropyl side chain, with its aliphatic and aromatic components, contributes to favorable interactions with biological targets, making it an attractive scaffold for further derivatization and optimization.

In the context of contemporary pharmaceutical innovation, this compound has been explored for its role in modulating central nervous system (CNS) activities. Piperidine derivatives are well-documented for their ability to interact with serotonin and dopamine receptors, which are pivotal in regulating mood, cognition, and movement. The specific substitution pattern of 1-methyl-N-(2-phenylpropyl)piperidin-4-amine may enhance binding affinity or selectivity for these receptors, offering a promising avenue for developing treatments for neurological disorders such as depression, anxiety, and Parkinson’s disease.

Moreover, the compound’s structural features make it a valuable candidate for investigating drug-drug interactions (DDIs). The presence of both lipophilic and polar regions allows for favorable solubility profiles, facilitating its absorption and distribution within biological systems. This characteristic is particularly crucial in clinical settings where pharmacokinetic considerations play a pivotal role in drug efficacy and safety. Studies have begun to explore how modifications to the phenylpropyl group could further enhance pharmacokinetic properties while maintaining or improving target engagement.

The synthesis of 1-methyl-N-(2-phenylpropyl)piperidin-4-amine involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including transition metal-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been employed to construct the piperidine core with high enantioselectivity. These techniques not only improve efficiency but also allow for scalable production, which is essential for preclinical and clinical studies.

Preclinical investigations into 1-methyl-N-(2-phenylpropyl)piperidin-4-amine have revealed intriguing pharmacological profiles. In vitro assays have demonstrated its ability to inhibit certain enzymes implicated in inflammation and pain signaling, suggesting potential applications in treating chronic inflammatory conditions. Additionally, its interaction with membrane-bound receptors has been studied to understand its mode of action at a molecular level. These findings provide a foundation for designing more targeted derivatives with enhanced therapeutic potential.

The compound’s chemical stability under various storage conditions has also been a focus of research. Ensuring long-term stability is critical for pharmaceutical applications, as degradation products could compromise efficacy or introduce safety concerns. Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy have been utilized to monitor degradation pathways and establish appropriate storage protocols.

As computational chemistry advances, virtual screening methods are being increasingly employed to predict the binding affinity of 1-methyl-N-(2-phenylpropyl)piperidin-4-amine to biological targets. Molecular docking simulations can rapidly evaluate how different conformations of the molecule interact with receptor sites, providing insights into potential drug-receptor interactions before experimental validation is required. This approach accelerates the drug discovery process by prioritizing promising candidates based on computational scores.

The regulatory landscape surrounding novel compounds like 1-methyl-N-(2-phenylpropyl)piperidin-4-amine is another critical consideration. Compliance with guidelines set by agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) ensures that safety and efficacy are rigorously evaluated before clinical translation. Preclinical toxicology studies are essential to assess potential adverse effects, while Phase I/II clinical trials provide initial insights into human pharmacokinetics and dosing regimens.

In conclusion,1-methyl-N-(2-phenylpropyl)piperidin-4-amine (CAS No. 415969-02-7) stands out as a compelling candidate in pharmaceutical research due to its structural complexity and functional diversity. Its piperidine core offers opportunities for modulating CNS pathways, while its substituents contribute to favorable pharmacokinetic profiles. Ongoing studies continue to uncover new applications for this compound, reinforcing its significance in advancing therapeutic strategies across multiple disease areas.

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